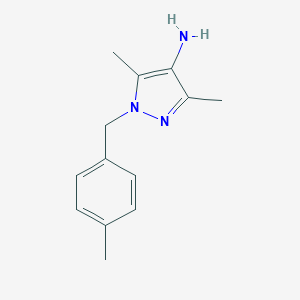

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-4-6-12(7-5-9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHFSRKAYXYGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341213 | |

| Record name | 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514816-02-5 | |

| Record name | 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine physical properties

An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for aromatic rings like benzene have cemented its importance.[2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The specific substitution pattern on the pyrazole core dictates its physicochemical properties and biological function, making a thorough understanding of these properties paramount for rational drug design and development.

This guide focuses on a specific, yet uncharacterized, derivative: This compound . While direct experimental data for this compound is not prevalent in public literature, this document serves as a predictive guide based on established chemical principles and extensive data from structurally analogous compounds. We will provide a comprehensive analysis of its predicted physical and spectral properties, alongside validated experimental workflows for its synthesis and characterization, offering a foundational resource for researchers working with this or similar molecules.

Predicted Physicochemical Properties

The physical properties of a compound govern its behavior in both chemical reactions and biological systems. Factors such as solubility, melting point, and molecular weight are critical for formulation, purification, and pharmacokinetic profiling.

The structure of this compound combines a substituted pyrazole core with a 4-methylbenzyl group. The presence of the amino group at the C4 position and the benzyl moiety at the N1 position significantly influences its properties compared to the parent 3,5-dimethylpyrazole.[5]

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| Molecular Formula | C₁₃H₁₇N₃ | Derived from the chemical structure. Analogous to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine.[6] |

| Molecular Weight | 215.30 g/mol | Calculated from the molecular formula.[6] |

| Physical State | White to off-white solid | Based on related compounds like 3,5-Dimethyl-1H-pyrazol-4-amine and other substituted pyrazoles which are typically solids at room temperature.[5] |

| Melting Point | Estimated 70-110 °C | This is a broad estimation. The N-benzyl group in a related compound, 4-Amino-3,5-dimethyl-1-phenylpyrazole, results in a melting point of 67 °C.[7] The parent, 3,5-dimethylpyrazole, melts at 107.5 °C.[5] The final value will depend on crystal packing efficiency. |

| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Pyrazoles generally exhibit limited water solubility which decreases with substitution by lipophilic groups like the 4-methylbenzyl moiety.[8] However, the amino group may slightly improve aqueous solubility, especially under acidic conditions via salt formation.[9] Good solubility in organic solvents is expected, facilitating its use in synthesis and analysis.[8] |

| Storage | 2-8°C, inert atmosphere, protected from light | Recommended for amino-substituted aromatic and heterocyclic compounds to prevent oxidation and degradation. |

Synthetic Workflow: A Generalized Approach

The synthesis of N-substituted 4-aminopyrazoles typically involves a multi-step process. A common and effective route is the Knorr pyrazole synthesis followed by functional group manipulations.[1][7] The following diagram and protocol outline a validated, generalized workflow adaptable for the target molecule.

Caption: General synthetic workflow for N-substituted 4-aminopyrazoles.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole.

-

To a solution of 4-methylbenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.05 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield the substituted pyrazole.

-

-

Step 2: Nitration at the C4 Position.

-

Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-pyrazole.

-

Filter the solid, wash with water, and dry.

-

-

Step 3: Reduction of the Nitro Group.

-

Suspend the 4-nitro-pyrazole from Step 2 in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include:

-

Tin(II) Chloride: Add SnCl₂·2H₂O in concentrated HCl and heat the mixture.

-

Catalytic Hydrogenation: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

-

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the reaction mixture (if using a solid catalyst) and work up accordingly. For the SnCl₂ method, basify the solution to precipitate the tin salts and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for unambiguous structure elucidation. The following data are predictions based on characteristic values for similar pyrazole derivatives.[10][11][12]

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.10 - 7.25 | Multiplet (AA'BB') | 4H | Aromatic protons (C₆H₄) | The 4-methylbenzyl group will show a characteristic pattern for a 1,4-disubstituted benzene ring. |

| ~ 5.10 | Singlet | 2H | Benzylic protons (-CH₂-) | Benzylic protons adjacent to a nitrogen atom in a heterocyclic ring typically appear in this region. |

| ~ 3.00 | Broad Singlet | 2H | Amine protons (-NH₂) | The chemical shift is variable and concentration-dependent; may exchange with D₂O.[12] |

| ~ 2.35 | Singlet | 3H | Tolyl methyl protons (-CH₃) | Aromatic methyl group protons. |

| ~ 2.15 | Singlet | 3H | Pyrazole C5-methyl (-CH₃) | Based on data from numerous 1,3,5-substituted pyrazoles.[13] |

| ~ 2.10 | Singlet | 3H | Pyrazole C3-methyl (-CH₃) | The two pyrazole methyl groups may have slightly different chemical shifts but are often very close. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 150 | Quaternary | Pyrazole C5 |

| ~ 142 | Quaternary | Pyrazole C3 |

| ~ 137 | Quaternary | Aromatic C-ipso (attached to CH₃) |

| ~ 135 | Quaternary | Aromatic C-ipso (attached to CH₂) |

| ~ 129.5 | Tertiary | Aromatic CH (ortho to CH₂) |

| ~ 127.5 | Tertiary | Aromatic CH (ortho to CH₃) |

| ~ 118 | Quaternary | Pyrazole C4-NH₂ |

| ~ 50 | Secondary | Benzylic -CH₂- |

| ~ 21 | Primary | Tolyl -CH₃ |

| ~ 14 | Primary | Pyrazole C5-CH₃ |

| ~ 11 | Primary | Pyrazole C3-CH₃ |

FT-IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450 - 3300 | N-H Stretch (amine) | Medium, Doublet |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| ~ 1620 | N-H Bend (amine) | Medium |

| 1580 - 1450 | C=C and C=N Ring Stretch | Strong |

| ~ 820 | C-H Out-of-plane bend (1,4-disubstituted) | Strong |

Mass Spectrometry (Predicted)

| Method | Feature | Predicted m/z |

| ESI+ | Molecular Ion [M+H]⁺ | 216.15 |

| EI | Molecular Ion [M]⁺• | 215.14 |

| EI | Major Fragment | 105.07 (C₈H₉⁺, tropylium ion from 4-methylbenzyl) |

Standard Characterization Workflow

Validating the identity, purity, and properties of a newly synthesized compound is a critical, multi-step process.

Caption: Standard workflow for physicochemical and structural characterization.

Conclusion

While this compound remains a molecule with limited published experimental data, this guide provides a robust, scientifically-grounded framework for its physical and spectral properties. The predictions herein are derived from the well-established chemistry of the pyrazole scaffold and data from closely related analogs. The provided synthetic and characterization workflows offer a practical starting point for researchers aiming to synthesize and study this compound. This predictive analysis serves as an essential tool for any drug development professional or scientist, enabling informed decisions in the design of new chemical entities and the planning of subsequent experimental work.

References

- Solubility of Things. (n.d.). Pyrazole.

- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.

- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6.

- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.

- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.

- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | CAS 514801-09-3.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.

- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- DergiPark. (2005-2006). A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5-DIMETHYLPYRAZOLES AND. J. Fac. Pharm. Istanbul - 38(1).

- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine chemical structure and IUPAC name

Technical Guide: 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

An In-depth Analysis of its Chemical Identity, Synthesis, and Significance as a Research Scaffold

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous biologically active compounds.[1][2] This guide provides a detailed technical overview of a specific derivative, This compound . We will dissect its chemical structure and nomenclature, present a logical and detailed synthetic pathway, outline robust characterization methodologies, and discuss its potential applications in drug discovery. This document is intended for researchers and scientists in organic synthesis and pharmaceutical development, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Physicochemical Properties

The precise arrangement of substituents on the pyrazole core is critical to the molecule's chemical behavior and potential biological activity. The title compound is characterized by two methyl groups at positions 3 and 5, an amine group at position 4, and a 4-methylbenzyl group attached to the nitrogen at position 1.

-

IUPAC Name: 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

-

Synonyms: 3,5-Dimethyl-1-((4-methylphenyl)methyl)-1H-pyrazol-4-amine

-

CAS Number: 514816-02-5

Chemical Structure

Figure 1: 2D Chemical Structure of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for this class of compounds, providing a baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N₃ | (Calculated) |

| Molecular Weight | 215.30 g/mol | (Calculated) |

| InChI Key | (Analog) VEEPGIBHWRABJA-UHFFFAOYSA-N | PubChem[3] |

| H-Bond Donors | 1 (from -NH₂) | (Calculated) |

| H-Bond Acceptors | 2 (from pyrazole nitrogens) | (Calculated) |

| Predicted LogP | 2.5 - 3.0 | (Calculated) |

Scientific Rationale and Significance in Medicinal Chemistry

The pyrazole scaffold is a versatile building block in drug discovery, with derivatives exhibiting a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial effects.[1][2][4] The specific subclass of 4-aminopyrazoles, to which our target molecule belongs, is of particular interest.

Expert Insight: The 4-amino group is a critical pharmacophore. It can act as a key hydrogen bond donor, enabling molecules to anchor within the ATP-binding sites of various kinases.[5] This interaction is a well-established strategy for designing kinase inhibitors for oncology and inflammatory diseases. The 3,5-dimethyl substitution pattern confers favorable physicochemical properties, such as metabolic stability and optimized lipophilicity, while the N1-benzyl substituent provides a vector for exploring further interactions within target proteins.[1]

The logical relationship for its application can be visualized as follows:

Caption: Logical flow from the core scaffold to biological activity.

Retrosynthetic Analysis and Synthesis Pathway

A robust synthesis is paramount for generating sufficient material for research. The most logical approach involves a multi-step sequence, starting from commercially available materials. The strategy is designed to control regioselectivity, particularly the placement of the amino group.

Retrosynthesis

The primary disconnection is at the C-N bond of the amine, suggesting its formation via the reduction of a nitro group. The nitro group, in turn, can be installed via electrophilic nitration. This leads back to the N-substituted pyrazole core, which can be disconnected at the N1-benzyl bond, leading back to 3,5-dimethylpyrazole and 4-methylbenzyl halide. Finally, the 3,5-dimethylpyrazole core is classically formed from the condensation of acetylacetone and hydrazine.

Forward Synthesis Workflow

The forward synthesis follows the logic of the retrosynthesis, providing a reliable and scalable route.

Caption: Step-wise workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 3,5-Dimethylpyrazole (Intermediate 1)

-

Principle: This is a classic Knorr pyrazole synthesis, a cyclocondensation reaction.[1] Glacial acetic acid acts as both a solvent and a catalyst.[6]

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add acetylacetone (1.0 eq) and glacial acetic acid (3-5 volumes).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.05 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 110-120 °C) for 2-3 hours.

-

Monitor reaction completion by TLC (e.g., 30% Ethyl Acetate/Hexane).

-

Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-dimethylpyrazole as a white solid.

-

-

Validation: Confirm structure by ¹H NMR, comparing with literature data.

Step 2: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazole (Intermediate 2)

-

Principle: A standard N-alkylation reaction. A base is required to deprotonate the pyrazole nitrogen, creating a nucleophile to attack the electrophilic benzyl halide.

-

Procedure:

-

Dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent like DMF or acetonitrile.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution).

-

Stir the suspension for 30 minutes at room temperature.

-

Add 4-methylbenzyl chloride (1.0 eq) dropwise.

-

Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction, quench with water, and extract with ethyl acetate (3x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the pure N-substituted pyrazole.

-

-

Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

Step 3: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (Intermediate 3)

-

Principle: Electrophilic aromatic substitution. The pyrazole ring is activated towards nitration, and the C4 position is the most electron-rich and sterically accessible site. A mixture of nitric and sulfuric acid is the classic nitrating agent.

-

Procedure:

-

In a flask cooled to 0 °C, add concentrated sulfuric acid.

-

Slowly add Intermediate 2 (1.0 eq) in portions, maintaining the low temperature.

-

Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, also at 0 °C.

-

Add the nitrating mixture dropwise to the solution of Intermediate 2, keeping the temperature below 5 °C.

-

Stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid nitro-product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

-

Validation: Confirm structure by ¹H NMR (disappearance of the C4-H proton signal) and Mass Spectrometry (increase in mass corresponding to NO₂ group).

Step 4: Synthesis of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (Target Molecule)

-

Principle: Reduction of the aromatic nitro group to an amine. Tin(II) chloride in concentrated HCl is a classic and effective method.

-

Procedure:

-

Suspend the nitro-pyrazole (Intermediate 3, 1.0 eq) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux (70-80 °C) for 2-4 hours until the starting material is consumed (TLC).

-

Cool the reaction to room temperature and carefully basify with a 50% NaOH solution until the pH is >10. The tin salts will precipitate.

-

Filter the mixture through a pad of Celite to remove the inorganic salts.

-

Extract the aqueous filtrate with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude amine can be purified by column chromatography or recrystallization.

-

-

Validation: Full characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity and purity of the final compound. The following data are predicted based on the structure and known chemical shifts for similar compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted, in CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment |

| Pyrazole-CH₃ | ~2.20 | Singlet | 3H | C3-CH₃ |

| Pyrazole-CH₃ | ~2.25 | Singlet | 3H | C5-CH₃ |

| Benzyl-CH₃ | ~2.35 | Singlet | 3H | Ar-CH₃ |

| Amine-NH₂ | ~3.50 | Broad Singlet | 2H | C4-NH₂ |

| Benzyl-CH₂ | ~5.10 | Singlet | 2H | N-CH₂-Ar |

| Aromatic-H | ~7.15 | Doublet | 2H | Ar-H (ortho to CH₂) |

| Aromatic-H | ~7.25 | Doublet | 2H | Ar-H (ortho to CH₃) |

| ¹³C NMR (Predicted, in CDCl₃) | δ (ppm) | Assignment |

| Benzyl-CH₃ | ~21.0 | Ar-CH₃ |

| Pyrazole-CH₃ | ~11.0, ~13.0 | C3-CH₃, C5-CH₃ |

| Benzyl-CH₂ | ~50.0 | N-CH₂-Ar |

| Pyrazole-C4 | ~115.0 | C4-NH₂ |

| Aromatic-C | ~127.0, ~129.5 | Ar-CH |

| Pyrazole-C3/C5 | ~135.0, ~145.0 | C3, C5 |

| Aromatic-C | ~134.0, ~137.0 | Ar-C (quaternary) |

Mass Spectrometry (MS)

-

Expected m/z: For C₁₃H₁₇N₃, the exact mass is 215.1422. High-resolution mass spectrometry (HRMS) should confirm [M+H]⁺ at 216.1495.

Conclusion

This guide has detailed the chemical identity, rationale, synthesis, and characterization of 1-(4-methylbenzyl)-3,5-dimethyl-1H-pyrazol-4-amine . The synthetic route provided is logical, scalable, and incorporates checkpoints to ensure purity and identity. As a member of the 4-aminopyrazole class, this molecule represents a valuable scaffold for medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies and data presented herein provide a solid foundation for researchers to synthesize and utilize this compound in their drug discovery and development programs.

References

-

BenchChem. (n.d.). Synthesis of 1,3-Dimethylpyrazole Derivatives for Pharmaceutical Applications. Retrieved from BenchChem website.[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 206697, 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. Retrieved from [Link]3]

-

Smolecule. (n.d.). 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine. Retrieved from Smolecule website.[9]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 3,5-Dimethylpyrazole-1-carboxamide in Pharmaceutical Synthesis. Retrieved from the company's publication.[10]

-

Various Authors. (n.d.). Biologically active 4-aminopyrazole derivatives. ResearchGate Publication.[4]

-

Fadda, A. A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Frontiers in Chemistry.[11]

-

Sanna, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3789. doi:10.3390/molecules28093789. Retrieved from [Link]2]

-

Abrigach, F., et al. (2014). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. ResearchGate Publication.[12]

-

Various Authors. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Scientific Publication.[7]

-

El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.[13]

-

Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from 6]

-

Fadda, A. A., et al. (2015). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Research on Chemical Intermediates, 42(2).[14]

-

Various Authors. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.[5]

-

Kumar, G. S., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of Chemical Sciences, 12(1), 219-226.[15]

-

HXCHEM. (n.d.). This compound/CAS:514816-02-5. Retrieved from HXCHEM website.

-

Various Authors. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine | C12H15N3 | CID 206697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. Buy 3,5-Dimethyl-1-(oxan-3-yl)-1H-pyrazol-4-amine [smolecule.com]

- 10. nbinno.com [nbinno.com]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. tsijournals.com [tsijournals.com]

A Technical Guide to the Spectral Analysis of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine

This document provides a comprehensive technical guide on the spectral characterization of the novel pyrazole derivative, 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous structural elucidation and verification of this compound. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, making precise structural confirmation a critical step in research and development.[1][2]

This guide moves beyond a simple presentation of data, offering insights into the rationale behind experimental choices and a foundational understanding of the spectral patterns expected for this specific molecular architecture.

Predicted Spectral Data Summary

The following table summarizes the anticipated spectral data for this compound, based on established principles of spectroscopy and data from analogous structures.[3][4]

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed predictions. |

| Multiplicity | Singlet (s), Doublet (d) | |

| ¹³C NMR | Chemical Shift (δ) | See Table 3 for detailed predictions. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | N-H Stretch: 3400-3250 (two bands), C-H (sp²): 3100-3000, C-H (sp³): 3000-2850, N-H Bend: 1650-1580, C=C Stretch (Aromatic): 1600-1450, C-N Stretch: 1335-1250. |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 215.14 |

| Major Fragments | m/z 105 (tolyl-CH₂⁺), m/z 110 (pyrazolamine fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Expertise & Rationale: Predicted ¹H and ¹³C NMR Spectra

The predicted chemical shifts are derived from the analysis of structurally similar pyrazole derivatives and foundational NMR principles.[5][6][7] The electron-donating amine group on the pyrazole ring and the electronic effects of the 4-methylbenzyl group are key determinants of the spectral landscape.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Pyrazole-CH₃ (C3, C5) | ~2.1 - 2.3 | Singlet (s) | 6H | Methyl groups on an electron-rich aromatic-like ring. Two distinct singlets are expected due to the asymmetric environment. |

| Benzyl-CH₃ | ~2.3 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to a benzene ring. |

| Amine-NH₂ | ~3.5 - 4.5 | Broad Singlet (s) | 2H | Protons on nitrogen; chemical shift can vary with solvent and concentration. Broadness is due to quadrupole broadening and potential hydrogen exchange. |

| Benzyl-CH₂ | ~5.1 | Singlet (s) | 2H | Methylene protons adjacent to both the pyrazole nitrogen and the aromatic ring. Deshielded by both systems. |

| Aromatic-CH (ortho to CH₂) | ~7.1 | Doublet (d) | 2H | Aromatic protons on the benzyl ring, appearing as a doublet due to coupling with meta protons. |

| Aromatic-CH (meta to CH₂) | ~7.2 | Doublet (d) | 2H | Aromatic protons on the benzyl ring, appearing as a doublet due to coupling with ortho protons. |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Pyrazole-CH₃ (C3, C5) | ~11 - 14 | Aliphatic carbons attached to the pyrazole ring. |

| Benzyl-CH₃ | ~21 | Typical chemical shift for a tolyl methyl carbon. |

| Benzyl-CH₂ | ~50 - 55 | Methylene carbon deshielded by the adjacent nitrogen and aromatic ring. |

| Pyrazole-C4 (with NH₂) | ~115 - 120 | Carbon bearing the electron-donating amine group, significantly shielded. |

| Aromatic-CH | ~127 - 130 | Aromatic carbons of the benzyl group. |

| Aromatic-C (ipso, attached to CH₂) | ~134 | Quaternary aromatic carbon, slightly deshielded. |

| Aromatic-C (ipso, attached to CH₃) | ~137 | Quaternary aromatic carbon. |

| Pyrazole-C3, C5 | ~140, ~148 | Carbons of the pyrazole ring attached to methyl groups. |

Trustworthiness: Experimental Protocol for NMR Acquisition

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 30-degree pulse angle.

-

Set the spectral width to cover the expected range of proton signals (~0-12 ppm).

-

Use a relaxation delay of 2-5 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover the expected range (~0-160 ppm).

-

Use a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Reference the spectra to the solvent peak or TMS (0 ppm).

-

Integrate the ¹H NMR signals and pick peaks for both spectra.

-

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Expertise & Rationale: Interpreting the IR Spectrum

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands.[8][9][10]

-

N-H Stretching (Amine): A primary amine (R-NH₂) is expected to show two distinct, medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.[8][11]

-

C-H Stretching:

-

Aromatic (sp² C-H) stretches will appear as a group of weaker bands just above 3000 cm⁻¹.

-

Aliphatic (sp³ C-H) stretches from the methyl and methylene groups will be found just below 3000 cm⁻¹.

-

-

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1650-1580 cm⁻¹ region.[9]

-

C=C Stretching (Aromatic): The benzene and pyrazole rings will produce several sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is expected to be a relatively strong band in the 1335-1250 cm⁻¹ range.[8]

Trustworthiness: Experimental Protocol for IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be analyzed for the key functional group frequencies.

Visualization: IR Analysis Workflow

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Expertise & Rationale: Predicting the Mass Spectrum

For this compound (Molecular Formula: C₁₃H₁₇N₃), the following outcomes are expected under Electron Impact (EI) or Electrospray Ionization (ESI).

-

Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight is 215.14 g/mol . A strong peak is expected at m/z 215 (EI) or m/z 216 (ESI). The odd molecular weight is consistent with the Nitrogen Rule (an odd number of nitrogen atoms).

-

Major Fragmentation Pathway: The most significant fragmentation is the benzylic cleavage of the C-N bond connecting the benzyl group to the pyrazole ring.[12][13][14] This is a highly favorable cleavage as it results in a stable resonance-stabilized tolyl-methyl cation (tropylium-type ion).

-

Fragment 1: A prominent peak at m/z 105 , corresponding to the [CH₃-C₆H₄-CH₂]⁺ cation.

-

Fragment 2: A corresponding peak at m/z 110 , representing the [3,5-dimethyl-1H-pyrazol-4-amine] radical cation fragment.

-

Trustworthiness: Experimental Protocol for MS Acquisition (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization (Positive Mode):

-

Apply a high voltage to the capillary needle (~3-5 kV).

-

Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

-

Use a drying gas at an elevated temperature (e.g., 200-300 °C) to facilitate solvent evaporation.

-

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, m/z 50-500.

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the precursor ion (m/z 216) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate and detect the product ions (e.g., m/z 105).

Visualization: MS Fragmentation & Analysis Workflow

Caption: Workflow for structural analysis via Mass Spectrometry.

References

-

Modgraph. NMR Predict Desktop. [Link]

-

Taylor & Francis Online. Full article: Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]

-

Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

-

Chemaxon. NMR Predictor | Chemaxon Docs. [Link]

-

Bruker. Mnova Predict | Accurate Prediction. [Link]

-

University of Calgary. IR: amines. [Link]

-

ResearchGate. Scheme 2. Proposed mechanism for fragmentations of protonated N-benzyl compounds. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]

-

National Institutes of Health. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

- [Source 19 - Not available]

-

ResearchGate. 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. [Link]

- Google Patents. CN1482119A - Method for preparing 3.5-dimethylpyrazole.

-

The Royal Society of Chemistry. Supplementary Information. [Link]

- [Source 24 - Not available]

-

ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. [Link]

-

TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]

-

YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. 3,5-Dimethyl-1-(phenylmethyl)-1H-pyrazol-4-amine. [Link]

-

SpectraBase. 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine - Optional[MS (GC)] - Spectrum. [Link]

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. wikieducator.org [wikieducator.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Mechanism of Action for Substituted 4-Aminopyrazoles

This in-depth technical guide provides a comprehensive overview of the mechanism of action for substituted 4-aminopyrazoles, a versatile class of heterocyclic compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their molecular targets, signaling pathways, and structure-activity relationships, offering insights into the rational design of novel therapeutics.

Introduction: The Rise of 4-Aminopyrazoles in Drug Discovery

The 4-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their synthetic tractability and the ability to readily modify the core structure have made them an attractive starting point for the development of targeted therapies. A key feature of many 4-aminopyrazole derivatives is their function as competitive inhibitors of ATP-binding sites in various protein kinases, which are critical regulators of cellular processes.[4][5]

Protein kinases play a pivotal role in signal transduction pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Substituted 4-aminopyrazoles have demonstrated potent and selective inhibition of several key kinase families, leading to the development of clinical candidates for various malignancies and inflammatory disorders.[1][6] This guide will delve into the specific mechanisms by which these compounds exert their effects, providing a foundation for future research and development in this promising area.

Core Mechanism: Competitive Inhibition of Kinase Activity

The predominant mechanism of action for many biologically active substituted 4-aminopyrazoles is the competitive inhibition of protein kinases at the ATP-binding site. The 4-aminopyrazole core acts as a bioisostere for the adenine moiety of ATP, effectively mimicking its hydrogen bonding pattern with the kinase hinge region.[4] This interaction anchors the inhibitor within the active site, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

The versatility of the 4-aminopyrazole scaffold allows for the introduction of various substituents at different positions, which can be tailored to interact with specific amino acid residues within the ATP-binding pocket of different kinases. This provides a basis for achieving both high potency and selectivity.

Key Molecular Interactions

The binding of 4-aminopyrazole inhibitors to the kinase active site is characterized by a conserved set of hydrogen bonds with the hinge region of the enzyme. The exocyclic amino group at the 4-position and a nitrogen atom within the pyrazole ring typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[4]

Substituents on the pyrazole ring and the 4-amino group extend into different regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket. These interactions are crucial for determining the inhibitor's potency and selectivity for a particular kinase.

Diverse Kinase Targets of Substituted 4-Aminopyrazoles

The adaptability of the 4-aminopyrazole scaffold has led to the development of inhibitors targeting a wide range of protein kinases implicated in various diseases.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is a critical regulator of cytokine signaling, and its aberrant activation is associated with numerous inflammatory diseases and cancers.[5][6] Several 4-aminopyrazole derivatives have been developed as potent JAK inhibitors.[5][6] These compounds typically feature substituents that occupy the hydrophobic pocket adjacent to the ATP-binding site, contributing to their high affinity and selectivity. For instance, modifications at the R1 position of the pyrazole ring have been shown to significantly influence JAK inhibitory activity.[5]

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target.[7] Substituted 4-aminopyrazoles have been successfully designed as potent FGFR inhibitors.[7] Some of these inhibitors form a covalent bond with a cysteine residue in the P-loop of the kinase, leading to irreversible inhibition.[7] This strategy has proven effective against both wild-type and mutant forms of FGFR, including those with the "gatekeeper" mutation that confers resistance to many conventional inhibitors.[7]

Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[4] 4-aminopyrazole-based compounds have been developed as both reversible and irreversible BTK inhibitors.[4] Irreversible inhibitors typically contain an electrophilic warhead, such as an acrylamide group, that forms a covalent bond with a cysteine residue in the BTK active site.[4]

Other Kinase Targets

Beyond JAKs, FGFRs, and BTK, substituted 4-aminopyrazoles have been shown to inhibit a variety of other kinases, including:

-

Src Family Kinases: Involved in cell growth, differentiation, and survival.[4]

-

Tropomyosin Receptor Kinases (Trks): Play a role in neuronal development and function and are implicated in some cancers.[8]

-

Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[1][9]

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted 4-aminopyrazoles is highly dependent on the nature and position of the substituents on the pyrazole core. Understanding the SAR is crucial for the rational design of potent and selective inhibitors.

| Position of Substitution | Impact on Activity | Example Target(s) |

| N1 of Pyrazole | Influences potency and pharmacokinetic properties.[5] | JAKs[5] |

| C3 of Pyrazole | Can be modified to enhance interactions with the hydrophobic pocket. | Meprin α and β[10] |

| 4-Amino Group | Essential for hinge binding; substitutions can modulate selectivity.[4][11] | Various Kinases |

| C5 of Pyrazole | Substitutions can improve potency and selectivity. | Trk Kinases[8] |

Table 1: General Structure-Activity Relationship Profile for Substituted 4-Aminopyrazoles.

Experimental Protocols for Elucidating the Mechanism of Action

A combination of in vitro and cell-based assays is employed to determine the mechanism of action of substituted 4-aminopyrazole inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. Common formats include:

-

Radiometric Assays: Measure the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

-

Luminescence-Based Assays: Measure the amount of ATP remaining in a reaction, which is inversely proportional to kinase activity.

-

Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays

Cell-based assays are essential to confirm that the inhibitor can engage its target in a cellular context and exert a biological effect.

-

Western Blotting: Used to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation upon inhibitor treatment indicates target engagement.[6]

-

Cell Proliferation Assays: Measure the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

-

Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can directly measure the binding of the inhibitor to its target protein in intact cells.

Signaling Pathway: JAK/STAT Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole derivative.

Conclusion and Future Perspectives

Substituted 4-aminopyrazoles represent a highly versatile and clinically relevant class of compounds, primarily functioning as kinase inhibitors. Their mechanism of action is well-understood, involving competitive binding to the ATP pocket of various kinases. The extensive structure-activity relationship data available for this scaffold provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Developing inhibitors against novel kinase targets.

-

Overcoming drug resistance by designing inhibitors that target mutant kinases.

-

Exploring the potential of 4-aminopyrazoles for other therapeutic applications beyond kinase inhibition.

-

Utilizing advanced computational methods to guide the design of more effective and selective inhibitors.

The continued exploration of the 4-aminopyrazole scaffold holds great promise for the development of innovative therapies for a wide range of human diseases.

References

-

Zheng, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

-

Li, Y., et al. (2020). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]

-

Pillitteri, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Wang, T., et al. (2007). Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. ACS Publications. [Link]

-

Pillitteri, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Potashman, M., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

-

Senga, K., et al. (1979). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed. [Link]

-

Schlenker, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Targets of N-benzyl Pyrazole Compounds

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal building block for designing compounds that can interact with a wide array of biological targets.[2] The addition of a benzyl group to the pyrazole core, creating N-benzyl pyrazole compounds, further enhances the structural diversity and potential for specific molecular interactions, leading to a broad spectrum of pharmacological activities.[5][6][7][8]

This technical guide provides a comprehensive overview of the key therapeutic targets of N-benzyl pyrazole compounds and their broader pyrazole-containing counterparts. We will delve into the molecular mechanisms of action, present supporting experimental data, and provide detailed protocols for validating compound-target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

I. Oncology: Targeting Cancer Cell Proliferation and Survival

N-benzyl pyrazole derivatives have emerged as promising candidates for cancer therapy, exhibiting potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[5][6][7][9][10][11] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that are dysregulated in cancer.

Modulation of Autophagy and mTORC1 Signaling

A significant area of investigation for N-benzyl pyrazoles is their ability to modulate autophagy, a cellular recycling process that cancer cells can exploit for survival.[5]

Mechanism of Action: Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to possess a novel mechanism of action involving the dual regulation of autophagy. These compounds can reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation, leading to the induction of basal autophagy.[5] However, they also impair autophagic flux under starvation conditions, preventing the clearance of autophagosomes.[5] This disruption of the autophagy process can ultimately lead to cancer cell death.

Supporting Evidence: Studies have demonstrated that select N-benzyl pyrazole compounds exhibit submicromolar antiproliferative activity in pancreatic cancer cell lines, such as MIA PaCa-2.[5] These compounds were found to be more potent than known autophagy inhibitors like 3-methyladenine and spautin-1.[5]

Signaling Pathway: mTORC1 and Autophagy Regulation

Caption: mTORC1 and Autophagy Signaling Pathway.

Kinase Inhibition in Cancer

Kinases are a major class of therapeutic targets in oncology, and numerous pyrazole derivatives have been developed as potent kinase inhibitors.[12][13]

Key Kinase Targets:

-

Aurora Kinases: Pyrazole-based compounds have shown significant inhibitory effects against Aurora A and B kinases, which are crucial for cell cycle regulation.[12]

-

BRAF: Novel BRAF-targeting pyrazole derivatives have demonstrated antitumor activity, particularly against melanoma cell lines.[6]

-

HER-2/EGFR: Some pyrazole derivatives act as potent inhibitors of HER-2 and EGFR, key drivers in breast and other cancers.[6]

-

Cyclin-Dependent Kinases (CDKs): Pyrazole-based inhibitors of CDKs have been developed, showing promise in halting the cell cycle of cancer cells.[12][13]

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Target(s) | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1, Autophagy | MIA PaCa-2 (Pancreatic) | Submicromolar | [5] |

| Pyrazole-based derivatives | BRAF | WM266.4 (Melanoma), MCF-7 (Breast) | 0.12 µM, 0.16 µM | [6] |

| Pyrazolyl benzimidazole | Aurora A/B Kinase | A549 (Lung), HT29 (Colon) | 0.487 µM, 0.381 µM | [12] |

| Pyrazole-based derivatives | HER-2/EGFR | - | 0.26 µM (HER-2), 0.51 µM (EGFR) | [6] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of N-benzyl pyrazole compounds on cancer cells.

1. Cell Seeding: a. Culture cancer cells (e.g., MIA PaCa-2) to ~80% confluency. b. Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. c. Incubate overnight to allow for cell attachment.

2. Compound Treatment: a. Prepare a serial dilution of the N-benzyl pyrazole compound in culture medium. b. Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate for 48-72 hours.

3. MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement: a. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. b. Shake the plate for 5 minutes. c. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Neurodegenerative Disorders: A Multifaceted Approach

The complex pathology of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates multitargeted therapeutic strategies.[14][15][16][17] Pyrazole and its derivatives, including N-benzyl pyrazoles, are being investigated for their ability to modulate several key targets implicated in these disorders.

Acetylcholinesterase (AChE) Inhibition

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[14]

Mechanism of Action: Pyrazoline-containing compounds have demonstrated potent anti-AChE activity. Molecular docking studies suggest that these compounds can bind effectively to the active site of the AChE enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.[14]

Targeting Protein Aggregation

The aggregation of proteins such as beta-amyloid (Aβ) and tau is a hallmark of Alzheimer's disease.[14][16]

Mechanism of Action: Biphenyl pyrazole scaffolds have been identified as dual inhibitors of both AChE and tau aggregation.[16] These compounds can bind to monomeric tau with submicromolar affinity, thereby preventing the formation of neurotoxic tau oligomers at an early stage.[16]

Monoamine Oxidase (MAO) Inhibition

Inhibitors of MAO-A and MAO-B are used in the treatment of depression and Parkinson's disease, respectively.[14][17]

Mechanism of Action: Pyrazoline derivatives have been identified as effective inhibitors of MAO-A and MAO-B. By inhibiting these enzymes, they can increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) in the brain.

Experimental Workflow: Screening for Neuroprotective Agents

Caption: Workflow for identifying neuroprotective N-benzyl pyrazoles.

III. Inflammation: Modulating the Inflammatory Response

Inhibition of Interleukin-8 (IL-8) Induced Neutrophil Chemotaxis

Neutrophil chemotaxis is a critical process in acute inflammation, and its upregulation can lead to tissue damage.[22]

Mechanism of Action: N-pyrazolyl-N'-benzylureas have been identified as potent inhibitors of IL-8-induced neutrophil chemotaxis.[22] Interestingly, these compounds do not appear to act on the IL-8 receptors (CXCR1 and CXCR2). Instead, they inhibit the phosphorylation of protein tyrosine kinases (PTKs) in the 50-70 kDa range, a key step in the downstream signaling cascade of IL-8.[22] This inhibition leads to a complete block of F-actin polymerization and pseudopod formation, which are essential for cell migration.[22]

Cyclooxygenase (COX) Inhibition

Experimental Protocol: Western Blot for Phospho-PTK Inhibition

This protocol describes how to assess the effect of N-benzyl pyrazole compounds on the phosphorylation of protein tyrosine kinases in neutrophils.

1. Neutrophil Isolation and Treatment: a. Isolate human neutrophils from fresh whole blood using density gradient centrifugation. b. Resuspend the neutrophils in an appropriate buffer. c. Pre-incubate the cells with various concentrations of the N-benzyl pyrazole compound or vehicle control for 30 minutes. d. Stimulate the cells with IL-8 (e.g., 100 ng/mL) for 5 minutes.

2. Cell Lysis and Protein Quantification: a. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysates using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour. e. Incubate the membrane overnight at 4°C with a primary antibody against phospho-tyrosine. f. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

4. Detection and Analysis: a. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. b. Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-PTK signal to the loading control.

IV. Other Emerging Therapeutic Targets

The versatility of the N-benzyl pyrazole scaffold has led to its investigation in other therapeutic areas as well.

Receptor Interacting Protein 1 (RIP1) Kinase Inhibition for Necroptosis

Necroptosis is a form of programmed necrosis that plays a role in various inflammatory diseases.[8]

Mechanism of Action: 1-benzyl-1H-pyrazole derivatives have been developed as potent inhibitors of RIP1 kinase, a key mediator of necroptosis.[8] Inhibition of RIP1 kinase can protect cells from necroptotic cell death.

Antidiabetic Agents

Mechanism of Action: A series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides has been shown to have bifunctional antidiabetic activity.[23] These compounds can stimulate glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and also augment glucose uptake in myotube cells.[23] The mechanism for increased insulin secretion involves the activation of the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1).[23]

Conclusion

N-benzyl pyrazole compounds and their derivatives represent a rich and versatile class of molecules with significant therapeutic potential across a wide range of diseases. Their ability to interact with a diverse set of biological targets, including kinases, enzymes involved in neurodegeneration, and mediators of inflammation, underscores their importance in modern drug discovery. The insights and protocols provided in this guide are intended to facilitate further research and development of this promising class of compounds, ultimately leading to the discovery of novel and effective therapies.

References

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters.[Link][5]

-

Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules.[Link][14]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.[Link][6]

-

Synthesis and Biological Evaluation of N-pyrazolyl-N'-alkyl/benzyl/phenylureas: A New Class of Potent Inhibitors of Interleukin 8-induced Neutrophil Chemotaxis. Journal of Medicinal Chemistry.[Link][22]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules.[Link][7]

-

Biologically active pyrazole derivatives. New Journal of Chemistry.[Link][1]

-

Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design.[Link][8]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules.[Link][12]

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules.[Link][15]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link][2]

-

Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.[Link][18]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Research & Allied Sciences.[Link][3]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.[Link][9]

-

Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. European Journal of Medicinal Chemistry.[Link][23]

-

Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.[Link][24]

-

Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy.[Link][10]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences.[Link][20]

-

Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.[Link][11]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.[Link][13]

-

Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands. Bioorganic & Medicinal Chemistry Letters.[Link][16]

-

Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega.[Link][25]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.[Link][21]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.[Link][17]

-

Recent advances in the therapeutic applications of pyrazolines. European Journal of Medicinal Chemistry.[Link][26]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link][4]

Sources

- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. srrjournals.com [srrjournals.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of biphenyl pyrazole scaffold for neurodegenerative diseases: A novel class of acetylcholinesterase-centered multitargeted ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of N-pyrazolyl-N'-alkyl/benzyl/phenylureas: a new class of potent inhibitors of interleukin 8-induced neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine: An Application Note and Protocol

Abstract: This document provides a comprehensive, three-step synthetic protocol for the preparation of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and development. The synthesis leverages a classical Knorr pyrazole condensation, followed by electrophilic nitration and subsequent reduction. This guide is intended for researchers in organic and medicinal chemistry, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-cancer properties.[1] The specific substitution pattern on the pyrazole ring is critical for modulating pharmacological activity. The title compound, this compound, incorporates several key structural features: a 1-benzyl substituent for steric and electronic influence, 3,5-dimethyl groups that enhance stability and modulate solubility, and a C4-amino group which serves as a crucial vector for further functionalization or as a key pharmacophoric element.

The synthetic strategy outlined herein is a robust and scalable three-step sequence, designed for efficiency and high yield. The pathway begins with the formation of the pyrazole core, followed by functionalization at the C4 position.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

-

Step 1: Knorr pyrazole synthesis to form the pyrazole ring.

-

Step 2: Electrophilic nitration at the C4 position of the pyrazole.

-

Step 3: Reduction of the nitro group to the target primary amine.

Sources

Evaluating the Anti-Proliferative Activity of Pyrazole Compounds: An Application Note and Protocol for Cell-Based Assays

Introduction: The Significance of the Pyrazole Scaffold in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of potent inhibitors against key drivers of cancer progression.[3][4][5] These compounds frequently target protein kinases, enzymes that regulate essential cellular processes such as cell cycle progression, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6]

This application note provides a comprehensive, field-proven protocol for assessing the anti-proliferative effects of novel pyrazole compounds using a robust and sensitive cell-based assay. We will delve into the scientific principles underpinning the assay, provide a detailed step-by-step methodology, and offer guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the cytotoxic potential of pyrazole-based kinase inhibitors.

Scientific Principle: Targeting the Cancer Cell Cycle with Pyrazole-Based CDK2 Inhibitors

A critical process often targeted by pyrazole compounds is the cell division cycle.[7] The progression through the cell cycle is tightly controlled by a family of enzymes called Cyclin-Dependent Kinases (CDKs).[7] Specifically, CDK2, in complex with its regulatory partner Cyclin E, is crucial for the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[8][9] In many cancer cells, this G1/S checkpoint is deregulated, leading to uncontrolled proliferation.[7]